1-Propyne, 1-chloro-3,3,3-trifluoro-

Catalog No.
S13948554
CAS No.
673-93-8
M.F
C3ClF3
M. Wt
128.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propyne, 1-chloro-3,3,3-trifluoro-

CAS Number

673-93-8

Product Name

1-Propyne, 1-chloro-3,3,3-trifluoro-

IUPAC Name

1-chloro-3,3,3-trifluoroprop-1-yne

Molecular Formula

C3ClF3

Molecular Weight

128.48 g/mol

InChI

InChI=1S/C3ClF3/c4-2-1-3(5,6)7

InChI Key

ZDFRNVBDGBEAAO-UHFFFAOYSA-N

Canonical SMILES

C(#CCl)C(F)(F)F

1-Propyne, 1-chloro-3,3,3-trifluoro- is a chemical compound with the molecular formula C3ClF3C_3ClF_3 and a molecular weight of approximately 128.48 g/mol. It is characterized by the presence of a propyne backbone substituted with a chlorine atom and three fluorine atoms at specific positions on the carbon chain. The compound is often represented by its IUPAC name, which reflects its structural characteristics, and it has a CAS Registry Number of 673-93-8 .

The structural formula indicates that it is an alkyne, specifically an acetylenic compound due to the presence of a carbon-carbon triple bond. The trifluoromethyl group attached to the first carbon enhances its reactivity and potential applications in various chemical processes.

  • Substitution Reactions: This compound can react with nucleophiles such as hydroxide ions to produce 3,3,3-trifluoro-1-propanol.
  • Addition Reactions: It can undergo addition reactions with halogens or hydrogen halides, resulting in dihalogenated or halogenated derivatives.
  • Polymerization: Under certain conditions, it can polymerize to form poly(1-chloro-3,3,3-trifluoropropene) which may have applications in materials science .

These reactions demonstrate the compound's versatility and potential for further chemical transformations.

The synthesis of 1-propyne, 1-chloro-3,3,3-trifluoro- typically involves several key steps:

  • Fluorination: The starting material, often 1,1,1,3,3-pentachloropropane, is reacted with hydrogen fluoride in the presence of a catalyst to yield 1-chloro-3,3,3-trifluoropropane.
  • Dehydrohalogenation: The resulting product undergoes dehydrohalogenation to form the desired compound .

Industrial methods may utilize solid catalysts and gas-phase reactions to optimize yields and selectivity.

The unique properties of 1-propyne, 1-chloro-3,3,3-trifluoro- make it suitable for various applications:

  • Refrigerants: Due to its low environmental impact compared to traditional chlorofluorocarbons.
  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex fluorinated compounds.
  • Material Science: Its polymerization potential allows for the development of new materials with desirable properties .

Several compounds share structural similarities with 1-propyne, 1-chloro-3,3,3-trifluoro-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-PropyneC3H4C_3H_4Basic alkyne structure without halogen substituents
1-Chloro-2-fluoropropeneC3H2ClFC_3H_2ClFContains one chlorine and one fluorine atom
1-Chloro-1-fluoropropeneC3H2ClFC_3H_2ClFDifferent position of halogens affecting reactivity
1-Chloro-2-chloropropeneC3H2Cl2C_3H_2Cl_2More chlorine substituents leading to higher reactivity

The uniqueness of 1-propyne, 1-chloro-3,3,3-trifluoro- lies in its trifluoromethyl group which significantly alters its chemical behavior compared to other similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

127.9640622 g/mol

Monoisotopic Mass

127.9640622 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

Explore Compound Types